molecular formula C15H13N7O3S B2539046 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide CAS No. 886926-62-1

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

Cat. No.: B2539046
CAS No.: 886926-62-1
M. Wt: 371.38
InChI Key: AZBXDDPLNBYGJA-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C15H13N7O3S and its molecular weight is 371.38. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is alpha-synuclein (α-syn), a protein that plays a significant role in Parkinson’s disease . The protein is found in the presynaptic terminal and is involved in the formation of intraneuronal inclusions, named Lewy bodies and Lewy neurites .

Mode of Action

The compound interacts with α-syn, which is an intrinsically disordered protein that forms amyloid aggregates in pathological conditions, leading to neurotoxicity and neurodegeneration . The compound has been shown to prevent the fibrillization process of α-syn, thereby reducing its aggregation .

Biochemical Pathways

The compound affects the biochemical pathway involving α-syn. In pathological conditions, α-syn aggregates into amyloid fibrils, leading to neuronal pathological inclusions located both in the neuron soma and in axons . This process causes cytotoxicity through different mechanisms such as the increase of lipid membrane permeabilization, mitochondrial damage, and oxidative stress .

Pharmacokinetics

The compound’s ability to prevent neurodegeneration produced by the neurotoxin mptp suggests that it can cross the blood-brain barrier and reach its target in the brain .

Result of Action

The compound’s action results in the prevention of neurodegeneration in Parkinson’s disease. It has been shown to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin .

Properties

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N7O3S/c16-21-14(10-5-7-17-8-6-10)19-20-15(21)26-9-13(23)18-11-1-3-12(4-2-11)22(24)25/h1-8H,9,16H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBXDDPLNBYGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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